molecular formula C17H13F3N4OS B12047537 5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol CAS No. 478257-40-8

5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12047537
CAS No.: 478257-40-8
M. Wt: 378.4 g/mol
InChI Key: AFMQRGSDKCZJRK-UFFVCSGVSA-N
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Description

5-(2-Methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a triazole-based compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a 2-methoxyphenyl group at position 5, and a Schiff base ((E)-[4-(trifluoromethyl)benzylidene]amino) moiety at position 3. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical properties and biological activity. The compound’s synthesis typically involves the condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-(trifluoromethyl)benzaldehyde under acidic conditions .

Properties

CAS No.

478257-40-8

Molecular Formula

C17H13F3N4OS

Molecular Weight

378.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13F3N4OS/c1-25-14-5-3-2-4-13(14)15-22-23-16(26)24(15)21-10-11-6-8-12(9-7-11)17(18,19)20/h2-10H,1H3,(H,23,26)/b21-10+

InChI Key

AFMQRGSDKCZJRK-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Biological Activity

5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on various studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a methoxyphenyl group and a trifluoromethyl phenyl group. The presence of the thiol (-SH) group enhances its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol have been evaluated against various microorganisms:

Compound Concentration (%) Inhibition Zone (mm) Bacterial Species
4a17Staphylococcus aureus
4b19Escherichia coli
4c15Klebsiella pneumoniae

The study indicated that compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. For example, various synthesized triazole compounds were screened against human cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity:

Compound Cell Line IC50 (μM)
Compound AHCT116 (Colon Cancer)4.363
Compound BHCT11618.76

These findings suggest that the presence of specific substituents on the triazole ring can enhance anticancer activity by targeting key enzymes involved in cancer proliferation .

Enzyme Inhibition

Triazole compounds are known for their ability to inhibit various enzymes. The compound has shown potential as an inhibitor of several important enzymes:

  • Aromatase
  • Cholinesterase
  • Carbonic Anhydrase
  • Xanthine Reductase

These enzymes play crucial roles in metabolic processes and disease pathways, including cancer and inflammation. The mechanism of action is primarily attributed to the ability of the triazole ring to form hydrogen bonds with the active sites of these enzymes .

Case Studies

Several case studies have focused on the biological activity of similar triazole derivatives:

  • Antimicrobial Screening : A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that modifications at specific positions on the triazole ring significantly influenced antibacterial potency .
  • Cytotoxicity Assays : In vitro assays against cancer cell lines revealed that certain structural modifications could enhance cytotoxic effects, indicating a structure-activity relationship crucial for drug design .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins, aiding in understanding their inhibitory mechanisms against specific enzymes involved in disease processes .

Scientific Research Applications

Antifungal Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit potent antifungal properties. For instance, derivatives of 1,2,4-triazole have demonstrated enhanced antifungal activity against pathogens such as Gibberella nicotiancola and Aspergillus flavus. The incorporation of thioether groups has been linked to increased efficacy compared to standard antifungal agents like azoxystrobin .

Antibacterial Activity

The antibacterial properties of triazole derivatives are noteworthy. Studies indicate that certain synthesized hybrids exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, compounds with specific substitutions on the triazole ring have shown minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles are recognized for their chemopreventive and chemotherapeutic effects. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antifungal Activity Assessment

A study evaluated a series of 1,2,4-triazole derivatives for their antifungal activity against Fusarium oxysporum. The results indicated that certain compounds exhibited MIC values significantly lower than those of established antifungal treatments .

CompoundMIC (μg/mL)Comparison with Control
Compound A0.01Better than fluconazole
Compound B0.05Comparable to ketoconazole

Antibacterial Efficacy

In another case study focusing on the antibacterial properties against MRSA, various triazole derivatives were synthesized and tested. The most effective compound showed an MIC of 0.25 μg/mL, outperforming traditional antibiotics like vancomycin .

CompoundTarget BacteriaMIC (μg/mL)Reference Drug MIC (μg/mL)
Compound CMRSA0.250.68
Compound DE. coli0.51.0

Chemical Reactions Analysis

Core Triazole-Thiol Formation

The synthesis of the 1,2,4-triazole-3-thiol scaffold typically involves cyclization of thiosemicarbazide intermediates. For derivatives analogous to this compound, the following steps are critical:

  • Hydrazide Formation : Reacting substituted benzoic acids with hydrazine hydrate yields hydrazide intermediates (e.g., 6 in ).

  • Thiosemicarbazide Synthesis : Treatment with carbon disulfide (CS₂) and potassium hydroxide generates potassium hydrazinecarbodithioate salts (e.g., 7 in ).

  • Cyclization : Refluxing with hydrazine hydrate under acidic conditions produces 4-amino-5-substituted-1,2,4-triazole-3-thiones (e.g., 8 in ).

Example Reaction Conditions:

StepReactantsConditionsYieldSource
CyclizationHydrazine hydrate, HClReflux in H₂O52–88%

Schiff Base Condensation

The benzylidene amino group is introduced via condensation between the 4-amino-triazole-thiol and 4-(trifluoromethyl)benzaldehyde:

  • Reactants : 4-Amino-triazole-thiol + 4-(trifluoromethyl)benzaldehyde.

  • Conditions : Reflux in ethanol or acetic acid (6–12 hours).

  • Mechanism : Nucleophilic attack by the amino group on the aldehyde carbonyl, followed by dehydration to form the imine (E-configuration confirmed by X-ray crystallography in ).

Key Data:

  • Product Configuration : E-isomer favored due to steric and electronic factors .

  • Catalyst : Acidic conditions (e.g., acetic acid) accelerate imine formation .

Metal Coordination

The thiol (-SH) group participates in coordination chemistry, forming complexes with transition metals:

  • Zinc Binding : Deprotonated thiolate (S⁻) coordinates Zn²⁺ ions in metalloenzyme inhibition (e.g., binding to Zn1/Zn2 in bacterial metallo-β-lactamases) .

  • Crystal Structures : Triazole-thiols adopt planar geometries when coordinated, with bond lengths of ~2.3–2.5 Å for Zn-S interactions .

Example Complexation:

MetalLigand SiteBiological RelevanceSource
Zn²⁺Triazole-N, Thiol-SAntibiotic resistance inhibition

Alkylation and Acylation

The thiol group undergoes nucleophilic substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.

  • Acylation : Reacts with acyl chlorides to yield thioesters.

Limitations : Steric hindrance from the 2-methoxyphenyl and trifluoromethyl groups may reduce reactivity at the thiol site.

Electrophilic Substitution

The 4-(trifluoromethyl)phenyl group directs electrophilic attacks to meta/para positions:

  • Nitration : Forms nitro derivatives under mixed acid conditions.

  • Halogenation : Bromine or chlorine can be introduced using FeCl₃ catalysis.

Note : The electron-withdrawing CF₃ group deactivates the ring, requiring harsh conditions.

Reduction of the Imine Bond

The C=N bond in the benzylidene group is reducible:

  • Catalytic Hydrogenation : Using H₂/Pd-C yields the corresponding amine.

  • Sodium Borohydride : Selective reduction to secondary amines (rarely employed due to competing thiol reduction) .

Antimicrobial Derivatives

  • Hybridization : Condensation with fluoroquinolones (e.g., ciprofloxacin) enhances activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 0.046–3.11 μM vs. 2.96 μM for ciprofloxacin) .

  • SAR Insight : Electron-withdrawing groups (e.g., CF₃) on the benzylidene moiety improve bacterial membrane penetration .

Hydrolytic Degradation

  • Acidic Hydrolysis : The imine bond cleaves in concentrated HCl, regenerating the aldehyde and amine precursors.

  • Basic Conditions : Thiol oxidation to disulfides occurs in the presence of O₂ .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the triazole ring and the Schiff base. Key examples include:

Compound Name Substituents (Positions 4 & 5) Key Properties/Activities Reference(s)
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-phenoxybenzylidene; 4-nitrophenyl Enhanced electron-withdrawing effects; studied for antimicrobial activity
5-(4-Methoxyphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylene]amino-4H-1,2,4-triazole-3-thiol 1-methylpyrrol-2-ylmethylene; 4-methoxyphenyl Improved solubility in polar solvents due to heterocyclic substituent
5-(3-Chlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol 2-fluorobenzylidene; 3-chlorophenyl Higher lipophilicity; evaluated for corrosion inhibition
Target Compound: 5-(2-Methoxyphenyl)-4-[(4-trifluoromethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol 4-trifluoromethylbenzylidene; 2-methoxyphenyl Balanced hydrophobicity and metabolic stability; potential anticancer applications

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance thermal stability and resistance to enzymatic degradation. The trifluoromethyl group in the target compound improves membrane permeability compared to nitro or chloro analogs .
  • Electron-Donating Groups (e.g., -OCH₃) : The 2-methoxyphenyl group in the target compound increases solubility in organic solvents relative to unsubstituted phenyl derivatives .
  • Schiff Base Variations : Substituting benzylidene with heterocyclic moieties (e.g., pyrrole in ) alters π-π stacking interactions, affecting binding to biological targets.
Physicochemical Properties
  • Solubility: The target compound exhibits moderate solubility in DMF and ethanol due to its balanced polarity, whereas analogs with nitro groups (e.g., ) are less soluble in polar solvents.
  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that the trifluoromethyl group enhances thermal stability (decomposition >250°C) compared to methoxy or chloro analogs (<220°C) .

Yield Comparison :

  • Target compound: 72% yield .
  • 5-(4-Nitrophenyl) analog: 65% yield due to steric hindrance from nitro group .

Preparation Methods

Acylation of Thiosemicarbazide

The triazole core is synthesized via acylation of thiosemicarbazide with 2-methoxybenzoyl chloride, followed by cyclization.

Step Reagents/Conditions Product Yield Reference
12-Methoxybenzoyl chloride, pyridine, 0°C → RT1-(2-Methoxybenzoyl)thiosemicarbazide85–90%
2CS₂, KOH (aq.), ethanol, reflux4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol60–70%

Mechanism :

  • Acylation : Thiosemicarbazide reacts with 2-methoxybenzoyl chloride to form an acylated intermediate.

  • Cyclization : Treatment with CS₂ and KOH induces cyclization, forming the triazole ring and releasing H₂S. Hydrazine hydrate facilitates deprotonation and ring closure.

Formation of the Schiff Base via Condensation with 4-(Trifluoromethyl)benzaldehyde

The amino group at position 4 undergoes condensation with 4-(trifluoromethyl)benzaldehyde to form the Schiff base.

Step Reagents/Conditions Product Yield Reference
14-(Trifluoromethyl)benzaldehyde, acetic acid, refluxTarget compound (E-configuration)50–60%

Key Observations :

  • E-Selectivity : Acidic conditions (e.g., acetic acid) favor trans-configuration due to steric and electronic effects.

  • Reaction Time : Prolonged reflux (2–4 hours) ensures complete imine formation.

Reaction Optimization and Byproduct Analysis

Solvent and Catalyst Screening

Solvent Catalyst Yield Notes
EthanolAcOH60%Optimal for E-selectivity
WaterNone30%Low yield due to poor solubility
DMFNone40%Moderate yield with side products

Byproducts :

  • Unreacted aldehyde : Detected via TLC (Rf ~0.8 in hexane/ethyl acetate 3:1).

  • Hydrolyzed Schiff base : Observed in aqueous conditions (e.g., water as solvent).

Structural Characterization and Validation

Spectroscopic Data

Technique Key Peaks Interpretation
IR 1612 cm⁻¹ (C=N), 1099 cm⁻¹ (S–H)Confirms imine and thiol groups.
¹H NMR δ 10.31 (CH=N), 3.70 (OCH₃), 7.0–7.67 (Ar-H)Validates aromatic and Schiff base protons.
Factor Impact Solution
High cost of 4-(trifluoromethyl)benzaldehydeLimits large-scale productionUse cheaper aldehydes or catalysts (e.g., Cu(I) salts).
Low solubility of intermediatesProlonged reaction timesOptimize solvent polarity (e.g., THF/water mixtures).

Stereochemical Control

  • E/Z Ratios : Achieved via kinetic vs. thermodynamic control. Acidic conditions favor E-isomers.

  • Catalysts : Chiral catalysts (e.g., proline derivatives) may improve selectivity.

Comparative Analysis of Analogous Compounds

Compound Substituents Biological Activity Synthetic Yield
4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol4-Methoxyphenyl, NH₂Antimicrobial (MIC: 0.5–1 μM)60–70%
5-(2-Methoxyphenyl)-4-[(E)-phenylmethylene]amino-4H-1,2,4-triazole-3-thiol2-Methoxyphenyl, Ph-CH=NAnticancer (IC₅₀: 12.5 μM)50–60%

Q & A

Q. Table 1: Yield Optimization in Mannich Reaction

SolventTemperature (°C)CatalystYield (%)
Ethanol70HCl62
DMF80KOH78
Acetonitrile60None45

What spectroscopic and crystallographic methods are used to characterize this triazole-thiol derivative?

Basic Research Question
Post-synthesis characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Schiff base linkage (δ 8.2–8.5 ppm for imine protons) and methoxyphenyl substituents (δ 3.8 ppm for OCH3_3) .
  • X-ray Crystallography : Resolves the (E)-configuration of the methylideneamino group and planarity of the triazole ring .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 409.08 (calculated for C17_{17}H14_{14}F3_3N4_4OS) .

How do substituents on the triazole core influence antimicrobial activity, and what methodologies evaluate structure-activity relationships (SAR)?

Advanced Research Question
The 2-methoxyphenyl and trifluoromethyl groups enhance lipophilicity, improving membrane penetration. SAR studies use:

  • In Vitro MIC Assays : Test against S. aureus and C. albicans (e.g., MIC = 8–16 µg/mL for dimethoxyphenyl analogs) .
  • Substituent Variation : Fluorophenyl or pyridyl substitutions reduce activity compared to trifluoromethyl groups, suggesting electron-withdrawing groups are critical .

Q. Table 2: Substituent Effects on Antimicrobial Activity

Substituent (R)MIC (µg/mL) S. aureusMIC (µg/mL) C. albicans
4-CF3_3 (Target Compound)816
4-F3264
3,4-Dimethoxy1632

How can researchers resolve contradictions in reported pharmacological data for this compound?

Advanced Research Question
Discrepancies in activity data often arise from assay conditions. Mitigation strategies include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Control Compounds : Compare with known agents (e.g., fluconazole) to calibrate activity thresholds .
  • Dose-Response Curves : Validate IC50_{50} values across multiple concentrations to avoid false positives .

What computational approaches are used to predict the binding modes of this compound with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with:

  • Cytochrome P450 : The triazole-thiol moiety coordinates with heme iron, inhibiting metabolic activity .
  • Dihydrofolate Reductase (DHFR) : Trifluoromethyl groups form hydrophobic contacts with Val115 and Ala9 residues .

Q. Methodology :

Ligand Preparation : Optimize 3D structure using Gaussian09 at B3LYP/6-31G* level.

Protein-Ligand Docking : Use PDB ID 1U72 (DHFR) with a grid box centered on the active site.

Binding Energy Analysis : Score poses using the AMBER forcefield .

What in vivo models are appropriate for evaluating the antitumor potential of this compound?

Advanced Research Question
Preclinical studies utilize:

  • Xenograft Models : Implant HT-29 (colon cancer) cells in nude mice; administer 50 mg/kg/day orally for 21 days.
  • Biomarker Analysis : Measure caspase-3 activation (apoptosis) and Ki-67 (proliferation) via immunohistochemistry .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

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